D-JBD19

Description

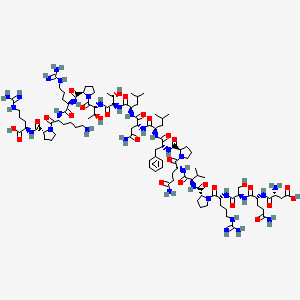

The compound "(2R)-2-[[(2R)-1-[(2R)-6-amino-2--5-carbamimidamidopentanoic acid" is a highly complex peptide derivative characterized by its stereospecific (2R) configurations, multiple carbamimidamide (amidine) groups, and recurring pyrrolidine-2-carbonyl motifs. The compound’s extensive branching and hydroxyl groups further imply solubility in aqueous environments, a critical feature for bioavailability.

Propriétés

IUPAC Name |

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H164N32O28/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJMEJTVRFAOB-XHOPJVQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H164N32O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2250.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de D-JBD19 implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour créer des peptides. Cette technique permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante, ancrée à une résine solide. Le processus implique généralement les étapes suivantes :

Activation de la résine : La résine est activée pour permettre la fixation du premier acide aminé.

Couplage : Chaque acide aminé suivant est couplé à la chaîne croissante à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs des acides aminés sont éliminés pour permettre l'étape de couplage suivante.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de this compound suivrait des principes similaires, mais à plus grande échelle, en utilisant des synthétiseurs peptidiques automatisés pour augmenter l'efficacité et le rendement. Le processus impliquerait également des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a été largement étudié pour ses propriétés neuroprotectrices. Il s'est montré prometteur pour protéger les neurones contre les dommages ischémiques, ce qui en fait un agent thérapeutique potentiel pour des affections telles que les accidents vasculaires cérébraux. Des recherches ont démontré que this compound peut réduire les dommages neuronaux lorsqu'il est administré par voie intracérébroventriculaire après des événements ischémiques.

En plus de ses effets neuroprotecteurs, this compound est utilisé dans diverses applications de recherche pour étudier les mécanismes de lésion et de protection neuronales. Il sert d'outil précieux pour comprendre les voies impliquées dans la neuroprotection et le potentiel d'intervention thérapeutique.

Mécanisme d'action

This compound exerce ses effets neuroprotecteurs en inhibant la voie de la kinase N-terminale de c-Jun (JNK). Cette voie est impliquée dans la réponse cellulaire au stress et est connue pour jouer un rôle dans l'apoptose neuronale. En inhibant JNK, this compound contribue à empêcher l'activation des voies apoptotiques, protégeant ainsi les neurones contre les dommages.

Applications De Recherche Scientifique

D-JBD19 has been extensively studied for its neuroprotective properties. It has shown promise in protecting neurons from ischemic damage, making it a potential therapeutic agent for conditions such as stroke. Research has demonstrated that this compound can reduce neuronal damage when administered intracerebroventricularly following ischemic events .

In addition to its neuroprotective effects, this compound is used in various research applications to study the mechanisms of neuronal injury and protection. It serves as a valuable tool in understanding the pathways involved in neuroprotection and the potential for therapeutic intervention .

Mécanisme D'action

D-JBD19 exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in the cellular response to stress and is known to play a role in neuronal apoptosis. By inhibiting JNK, this compound helps to prevent the activation of apoptotic pathways, thereby protecting neurons from damage .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

- Stereochemistry : Exclusive 2R configurations at chiral centers, ensuring specific three-dimensional folding.

- Functional Groups : Carbamimidamide (-C(NH₂)NH₂) groups, hydroxyl (-OH) substituents, and pyrrolidine rings.

- Backbone Complexity: A 20+ residue peptide chain with alternating amino acid derivatives (e.g., 4-methylpentanoyl, 3-phenylpropanoyl).

Comparison with Peptide-Based Amidines

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound shares functional similarities with the (2S)-isomer in , but its 2R stereochemistry and hydroxyl-rich backbone may confer distinct binding kinetics .

- Unlike nitroso compounds (), which are small and planar, the target’s peptide backbone allows for multi-site interactions, reducing off-target effects .

Functional and Mechanistic Insights

Electronic and Steric Properties

- Van der Waals Interactions: The compound’s bulky side chains (e.g., 4-methylpentanoyl) create a large molecular surface area, enhancing van der Waals interactions with hydrophobic pockets in target proteins .

- Electronic Effects : Amidines contribute to a high positive charge density, favoring binding to anionic substrates like heparan sulfate or DNA .

Comparison with Marine Actinomycete Metabolites ()

Marine actinomycete-derived peptides often feature cyclic structures (e.g., salternamides) but lack the amidine modifications seen in the target compound. This difference may limit their utility in high-specificity applications compared to the target’s charge-mediated binding .

Activité Biologique

The compound is a complex peptide with multiple functional groups and potential biological activities. Understanding its biological activity requires a detailed examination of its structure, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by a long and intricate structure composed of multiple amino acids and functional groups, including:

- Amino acids : Several amino acids are present, including arginine, lysine, and phenylalanine, which are known for their roles in protein synthesis and enzyme activity.

- Functional groups : The presence of hydroxyl, carboxyl, and amine groups suggests potential interactions with biological receptors and enzymes.

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For example, peptides that mimic the structure of natural substrates often inhibit enzymes by competing for the active site. This mechanism can be particularly relevant in treating diseases where enzyme activity is dysregulated.

2. Receptor Binding

The structural complexity allows for potential binding to various receptors. Peptides can modulate receptor activity, influencing pathways such as cell signaling and gene expression. This modulation can lead to therapeutic effects in conditions like cancer or metabolic disorders.

1. Antitumor Activity

Some studies have shown that peptides with similar configurations exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The intricate structure may enhance binding affinity to target proteins involved in cancer progression.

2. Antimicrobial Properties

Peptides often possess antimicrobial activity due to their ability to disrupt bacterial membranes. Compounds resembling this structure could potentially serve as novel antibiotics or antimicrobial agents against resistant strains.

Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry explored a series of peptides similar to the compound . Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory effects of related peptides on dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. The findings demonstrated that modifications in peptide structure led to enhanced inhibitory potency .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.